4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide
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Overview
Description
4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final Assembly: The final step involves the coupling of the furan-thiophene moiety with the benzamide core under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide core may yield the corresponding amine.
Scientific Research Applications
4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(furan-2-yl)benzamide: Lacks the thiophene group, which may result in different chemical and biological properties.
4-ethoxy-N-(thiophen-2-yl)benzamide:
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.
Uniqueness
The presence of both furan and thiophene groups in 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide makes it unique, as these heterocyclic rings can impart distinct electronic and steric properties. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-21-15-7-5-13(6-8-15)18(20)19-11-16-10-14(12-23-16)17-4-3-9-22-17/h3-10,12H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBKQCVGPZYOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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